(E)-3-((3-acetylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3-acetylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
1. Organic Synthesis and Chemical Properties
The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile and its derivatives have been studied extensively in organic synthesis. Frolov et al. (2005) investigated the reduction of similar acrylonitriles with lithium aluminum hydride, leading to various derivatives with potential utility in synthetic chemistry (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
2. Biological and Pharmacological Activities
Enaminones, similar in structure to the compound , have been used as building blocks in heterocyclic preparations and are known to exhibit various biological activities including antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).
3. Corrosion Inhibition
Thiazoles, a component of the compound , have shown utility in the development of corrosion inhibitors. A study by Farahati et al. (2019) demonstrated the effectiveness of certain thiazole derivatives in inhibiting corrosion of copper in acidic environments (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
4. Photophysical Properties
Research by Eltyshev et al. (2021) on new fluorescent thiazoles, which are structurally related to the compound of interest, has shown that these compounds have versatile photophysical properties with potential applications in the field of fluorescence and dye chemistry (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).
properties
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14(26)15-5-4-6-18(9-15)24-12-17(11-23)22-25-19(13-29-22)16-7-8-20(27-2)21(10-16)28-3/h4-10,12-13,24H,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOGKLYVXJNOTF-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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